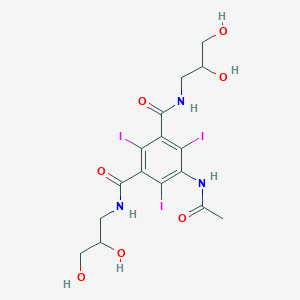

Iomeprol hydrolysate-1

Cat. No. B195374

Key on ui cas rn:

31127-80-7

M. Wt: 747.06 g/mol

InChI Key: BHCBLTRDEYPMFZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04250113

Procedure details

5-Acetamido-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (37.4 g; 50 mmole) was dissolved in propylene glycol (110 ml) by adding 5.3 M sodium methoxide (14.2 ml; 75 mmole) and heating in an oil bath at 50° C. When all or nearly all of the starting material was dissolved, the excess of methanol was evaporated in vacuo. After cooling to room temperature 3-chloropropane-1,2-diol (6.3 ml; 75 mmole) was added. When the reaction mixture was applied to TLC in system (B) after stirring for two days, two new spots with Rf values 0.26 and 0.33 in a ratio of about 1:9 and less than 0.5% of the starting material with Rf 0.42 were observed. The new spots were assumed to represent endo/exo isomers. The reaction mixture was evaporated in vacuo and the residue dissolved in methanol (125 ml). A small amount of undissolved material was filtered off and water (30 ml) added. This solution was treated with a mixture of Amberlite cation exchange resin IR 120H (27.5 g) and Dowex anion exchange resin 1×4 (50 g) for two hours. After filtration, the pH of the solution was adjusted to 4.9, and then evaporated in vacuo. The oily residue was triturated in butanol (125 ml). The product crystallized out following this treatment. After storing at -20° C., the product was filtered off. Then the product was dissolved in water, and the solution evaporated in vacuo. Yield 38 g.

Quantity

37.4 g

Type

reactant

Reaction Step One

Name

sodium methoxide

Quantity

14.2 mL

Type

reactant

Reaction Step Two

[Compound]

Name

starting material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH:4][C:5]1[C:6]([I:29])=[C:7]([C:21]([NH:23][CH2:24][CH:25]([OH:28])[CH2:26][OH:27])=[O:22])[C:8]([I:20])=[C:9]([C:18]=1[I:19])[C:10]([NH:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16])=[O:11])(=[O:3])[CH3:2].C[O-].[Na+].Cl[CH2:34][CH:35]([OH:38])[CH2:36][OH:37].NC1C(I)=C(C(NCC(O)CO)=O)C(I)=C(C=1I)C(NCC(O)CO)=O>C(O)C(O)C>[OH:38][CH:35]([CH2:36][OH:37])[CH2:34][N:4]([C:5]1[C:18]([I:19])=[C:9]([C:10]([NH:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16])=[O:11])[C:8]([I:20])=[C:7]([C:6]=1[I:29])[C:21]([NH:23][CH2:24][CH:25]([OH:28])[CH2:26][OH:27])=[O:22])[C:1](=[O:3])[CH3:2] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

37.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC=1C(=C(C(=C(C(=O)NCC(CO)O)C1I)I)C(=O)NCC(CO)O)I

|

|

Name

|

|

|

Quantity

|

110 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C(C)O)O

|

Step Two

|

Name

|

sodium methoxide

|

|

Quantity

|

14.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

6.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CO)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=C(C(=C(C(=O)NCC(CO)O)C1I)I)C(=O)NCC(CO)O)I

|

Step Five

[Compound]

|

Name

|

starting material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

after stirring for two days

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

When all or nearly all of the starting material was dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the excess of methanol was evaporated in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was evaporated in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue dissolved in methanol (125 ml)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

A small amount of undissolved material was filtered off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

water (30 ml) added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This solution was treated with a mixture of Amberlite cation exchange resin IR 120H (27.5 g) and Dowex anion exchange resin 1×4 (50 g) for two hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oily residue was triturated in butanol (125 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product crystallized out

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After storing at -20° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the product was filtered off

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Then the product was dissolved in water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution evaporated in vacuo

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC(CN(C(C)=O)C=1C(=C(C(=C(C(=O)NCC(CO)O)C1I)I)C(=O)NCC(CO)O)I)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |